molecular formula C38H38Cl2F5N3O2Ru B15089061 Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)

Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)

Cat. No.: B15089061
M. Wt: 835.7 g/mol
InChI Key: BEKLYCQNWWQFKP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II) is a complex organometallic compound. It is known for its applications in catalysis, particularly in olefin metathesis reactions. The compound features a ruthenium center coordinated with a dichloro ligand, an imidazolidinylidene ligand, and a benzylidene ligand, making it a versatile catalyst in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II) typically involves the reaction of a ruthenium precursor with the appropriate ligands under controlled conditions. One common method includes the reaction of ruthenium trichloride with 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene and 2-isopropoxy-5-pentafluorobenzoylamino benzylidene in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II) undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(VI) species, while reduction may produce ruthenium(0) complexes .

Scientific Research Applications

Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II) involves the coordination of the ruthenium center with the substrates, facilitating the breaking and forming of chemical bonds. The imidazolidinylidene and benzylidene ligands play crucial roles in stabilizing the reactive intermediates and enhancing the catalytic activity .

Properties

Molecular Formula

C38H38Cl2F5N3O2Ru

Molecular Weight

835.7 g/mol

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[5-[(2,3,4,5,6-pentafluorobenzoyl)amino]-2-propan-2-yloxyphenyl]methylidene]ruthenium

InChI

InChI=1S/C21H26N2.C17H12F5NO2.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7(2)25-10-5-4-9(6-8(10)3)23-17(24)11-12(18)14(20)16(22)15(21)13(11)19;;;/h9-12H,7-8H2,1-6H3;3-7H,1-2H3,(H,23,24);2*1H;/q;;;;+2/p-2

InChI Key

BEKLYCQNWWQFKP-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)NC(=O)C4=C(C(=C(C(=C4F)F)F)F)F)OC(C)C)(Cl)Cl)C5=C(C=C(C=C5C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.